2-Ethylhex-2-en-1-imine
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Overview
Description
2-Ethylhex-2-en-1-imine is an organic compound characterized by the presence of an imine group (C=N) attached to a carbon chain. This compound is part of the imine family, which are nitrogen analogues of aldehydes and ketones. Imines are known for their versatility in organic synthesis and their role as intermediates in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethylhex-2-en-1-imine can be synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. The reaction typically involves the addition of a primary amine to an aldehyde or ketone, followed by the elimination of water (a condensation reaction). This process can be accelerated by the presence of an acid catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted under controlled conditions to ensure high yield and purity. The use of distillation to remove water formed during the reaction is common to drive the equilibrium towards the formation of the imine .
Chemical Reactions Analysis
Types of Reactions
2-Ethylhex-2-en-1-imine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the imine group can yield primary amines.
Substitution: The imine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Primary amines.
Substitution: Various substituted imines or amines depending on the nucleophile used.
Scientific Research Applications
2-Ethylhex-2-en-1-imine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of polymers, catalysts, and other functional materials
Mechanism of Action
The mechanism of action of 2-Ethylhex-2-en-1-imine involves its ability to act as a nucleophile due to the presence of the imine group. This nucleophilicity allows it to participate in various chemical reactions, forming stable intermediates and products. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants .
Comparison with Similar Compounds
Similar Compounds
Oximes: Compounds with the general formula R1R2C=NOH.
Hydrazones: Compounds with the general formula R1R2C=NNH2.
Aldehydes and Ketones: Compounds with the general formula R1R2C=O
Uniqueness
2-Ethylhex-2-en-1-imine is unique due to its specific structure, which imparts distinct reactivity and properties compared to other imines. Its ability to form stable intermediates and participate in a wide range of reactions makes it valuable in both research and industrial applications .
Properties
CAS No. |
88354-24-9 |
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Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
2-ethylhex-2-en-1-imine |
InChI |
InChI=1S/C8H15N/c1-3-5-6-8(4-2)7-9/h6-7,9H,3-5H2,1-2H3 |
InChI Key |
VKSSTQKGZFCGDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C(CC)C=N |
Origin of Product |
United States |
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